[(3-Fluorophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate)
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Overview
Description
[(3-Fluorophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate) is a chemical compound with the molecular formula C24H26FNO6S2 and a molecular weight of 507.604 g/mol . This compound is characterized by the presence of a fluorophenyl group, an imino group, and two methylbenzenesulfonate groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Fluorophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate) typically involves the reaction of 3-fluoroaniline with diethanolamine, followed by sulfonation with p-toluenesulfonyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
[(3-Fluorophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate) undergoes various chemical reactions, including:
Substitution Reactions: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The imino group can be reduced to an amine or oxidized to a nitroso compound.
Hydrolysis: The sulfonate groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted fluorophenyl derivatives.
Reduction: Formation of amines.
Oxidation: Formation of nitroso compounds.
Hydrolysis: Formation of diethanolamine and p-toluenesulfonic acid.
Scientific Research Applications
[(3-Fluorophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate) is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(3-Fluorophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate) involves its interaction with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the imino group can form hydrogen bonds with amino acid side chains. The sulfonate groups can enhance solubility and facilitate binding to polar sites .
Comparison with Similar Compounds
Similar Compounds
- [(3-Fluorophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate)
- [(3-Fluorophenyl)imino]diethane-2,1-diyl bis(4-chlorobenzenesulfonate)
- [(3-Fluorophenyl)imino]diethane-2,1-diyl bis(4-nitrobenzenesulfonate)
Uniqueness
[(3-Fluorophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate) is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and reactivity. The combination of the imino group and sulfonate groups also contributes to its versatility in various chemical reactions and applications .
Properties
CAS No. |
15314-35-9 |
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Molecular Formula |
C24H26FNO6S2 |
Molecular Weight |
507.6 g/mol |
IUPAC Name |
2-[3-fluoro-N-[2-(4-methylphenyl)sulfonyloxyethyl]anilino]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C24H26FNO6S2/c1-19-6-10-23(11-7-19)33(27,28)31-16-14-26(22-5-3-4-21(25)18-22)15-17-32-34(29,30)24-12-8-20(2)9-13-24/h3-13,18H,14-17H2,1-2H3 |
InChI Key |
ZTJNWVDVSDVMFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCN(CCOS(=O)(=O)C2=CC=C(C=C2)C)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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